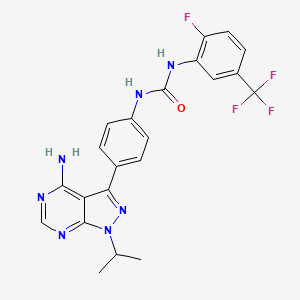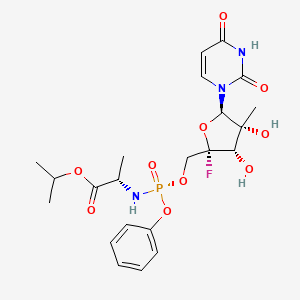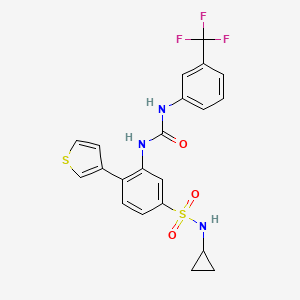
AGI-6780
Descripción general
Descripción
“AGI-6780” is a complex organic compound that features a cyclopropyl group, a thiophene ring, a trifluoromethylphenyl group, and a benzenesulfonamide moiety
Mecanismo De Acción
AGI-6780, also known as N-cyclopropyl-4-(thiophen-3-yl)-3-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide, is a potent and selective inhibitor of the tumor-associated mutant IDH2 . This compound has been studied for its potential therapeutic applications in various cancers .
Target of Action
The primary target of this compound is the Isocitrate Dehydrogenase 2 (IDH2) enzyme . IDH2 is a key metabolic enzyme that catalyzes the interconversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH2 lead to loss of normal enzymatic activity and gain of neomorphic activity that irreversibly converts α-KG to 2-hydroxyglutarate (2-HG), which can competitively inhibit α-KG-dependent enzymes .
Mode of Action
This compound operates at an allosteric site at the enzyme’s dimer interface . It exhibits noncompetitive inhibition with respect to substrate and uncompetitive inhibition with respect to the NADPH cofactor . This compound is a urea sulfonamide inhibitor that binds to the substrate noncompetitively and plays a role at the dimer interface . It can effectively and selectively inhibit the IDH2 R140Q mutation .
Biochemical Pathways
The action of this compound affects the tricarboxylic acid cycle, a crucial metabolic pathway . By inhibiting the mutated IDH2 enzyme, this compound reduces the production of the oncometabolite 2-HG . This leads to a decrease in the competitive inhibition of α-KG-dependent enzymes, subsequently reversing the cell metabolic reprogramming caused by the IDH2 mutation .
Result of Action
This compound has been shown to lower 2-HG levels and induce differentiation of TF-1 erythroleukemia cells and primary human Acute Myeloid Leukemia (AML) cells harboring the IDH2 R140Q mutation . This provides in vitro evidence that inhibition of the mutant IDH2 enzyme can reverse some of the phenotypic changes it induces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “AGI-6780” typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the thiophene ring and the trifluoromethylphenyl group. Cyclopropylation is usually one of the final steps. Common reagents include cyclopropyl bromide, thiophene derivatives, and trifluoromethylphenyl isocyanate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
“AGI-6780” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions often involve specific temperatures, pressures, and solvents to facilitate these reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, “AGI-6780” might be investigated for its therapeutic potential. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonamides, thiophene derivatives, and trifluoromethylphenyl compounds. Examples include:
- N-cyclopropylbenzenesulfonamide
- 4-(thiophen-3-yl)benzenesulfonamide
- 3-(3-(trifluoromethyl)phenyl)urea
Uniqueness
What sets “AGI-6780” apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the cyclopropyl group, thiophene ring, and trifluoromethylphenyl group makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[5-(cyclopropylsulfamoyl)-2-thiophen-3-ylphenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S2/c22-21(23,24)14-2-1-3-16(10-14)25-20(28)26-19-11-17(32(29,30)27-15-4-5-15)6-7-18(19)13-8-9-31-12-13/h1-3,6-12,15,27H,4-5H2,(H2,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAWRGNYALGPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744321 | |
| Record name | N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432660-47-3 | |
| Record name | N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of AGI-6780?
A1: this compound specifically targets the mutant form of isocitrate dehydrogenase 2 (IDH2), particularly the IDH2/R140Q mutation. [, , ]
Q2: How does this compound interact with mutant IDH2?
A2: this compound acts as an allosteric inhibitor of mutant IDH2/R140Q. Crystal structure analysis reveals that it binds to the dimer interface of the enzyme, not directly at the active site. This binding mode suggests a slow-tight interaction and is supported by steady-state enzymology data. []
Q3: What are the downstream consequences of this compound binding to mutant IDH2?
A3: By inhibiting the mutant enzyme, this compound primarily reduces the production of the oncometabolite (R)-2-hydroxyglutarate (2HG). This reduction in 2HG levels has been linked to the reversal of histone and DNA hypermethylation, ultimately contributing to the differentiation of leukemia cells. [, , , ]
Q4: How does the inhibition of mutant IDH2 by this compound impact cancer cells?
A4: Inhibition of mutant IDH2 by this compound induces differentiation in leukemia cells, effectively reversing the differentiation block imposed by elevated 2HG levels. This effect has been observed in both in vitro and in vivo models, suggesting its potential as a differentiation therapy. [, , ]
Q5: Does this compound affect the activity of wild-type IDH2?
A5: this compound exhibits high selectivity for the mutant IDH2/R140Q and does not significantly impact the activity of wild-type IDH2. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H16F3N3O3S2, and its molecular weight is 455.48 g/mol. []
Q7: Have computational methods been employed to study this compound?
A7: Yes, molecular docking simulations have been used to investigate the binding affinity of this compound and its analogues to mutant IDH2. These studies help understand the structural features crucial for potent inhibition. [, ]
Q8: What insights have been gained from structure-activity relationship (SAR) studies of this compound?
A8: SAR studies are essential to optimize the activity and selectivity of IDH2 inhibitors. While specific details about this compound modifications are not extensively covered in the provided research, these studies guide the development of new inhibitors with improved potency and pharmacokinetic properties. []
Q9: What in vitro models have been used to evaluate the efficacy of this compound?
A9: this compound has been tested in various in vitro models, including TF-1 erythroleukemia cells and primary human acute myeloid leukemia (AML) cells harboring the IDH2/R140Q mutation. These studies demonstrated a reduction in 2HG levels and induction of cellular differentiation. [, , ]
Q10: What are the key findings from in vivo studies using this compound?
A10: In vivo studies using primary human AML xenograft models with IDH2/R140Q mutation demonstrated that this compound significantly prolonged survival. The treatment also led to a reduction in 2HG levels in the bone marrow, plasma, and urine of the mice, accompanied by a proliferative burst of blast cells followed by their differentiation. [, ]
Q11: Has this compound been evaluated in clinical trials?
A11: While this compound itself has not progressed to clinical trials, its close analogue, AG-221 (enasidenib), has been evaluated in clinical trials for AML and has received FDA approval. The preclinical data with this compound paved the way for the development and clinical success of AG-221. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


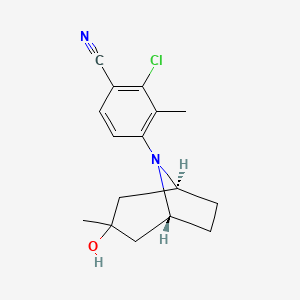

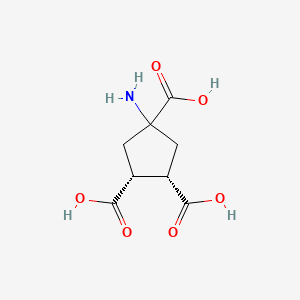
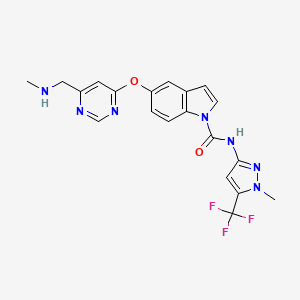
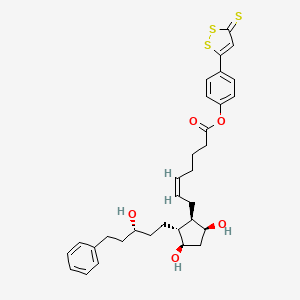
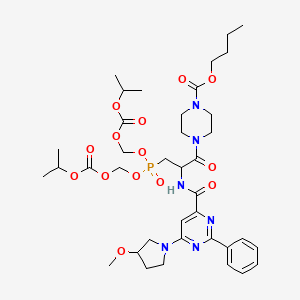
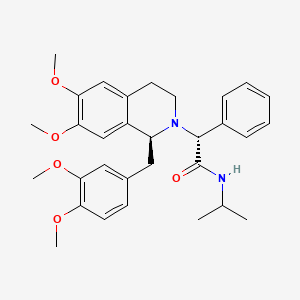
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
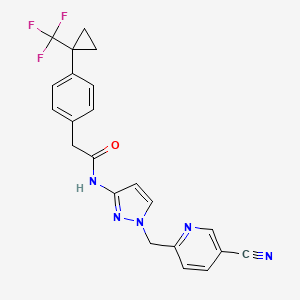
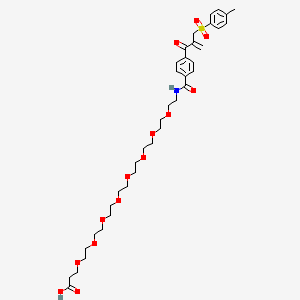
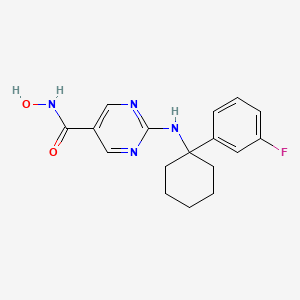
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)
